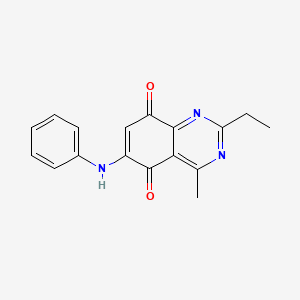
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn significant attention in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines under specific reaction conditions . The reaction typically requires a catalyst and may involve heating or refluxing to facilitate the formation of the quinazoline ring. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Analyse Chemischer Reaktionen
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-5,8-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazoline ring are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: The compound is studied for its biological activities, including its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as:
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: Known for its potent inhibition of vascular endothelial growth factor receptor tyrosine kinase.
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits strong activity against Mycobacterium tuberculosis.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Also effective against Mycobacterium tuberculosis.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials
Eigenschaften
CAS-Nummer |
61416-90-8 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
InChI-Schlüssel |
IKBFGGXOXPAQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




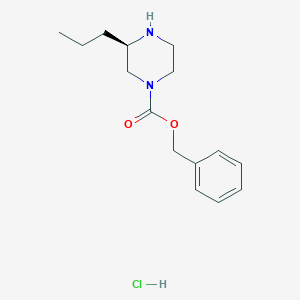
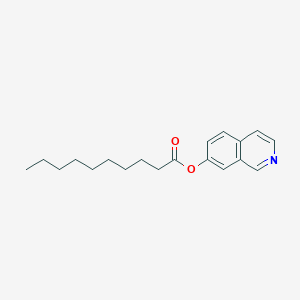
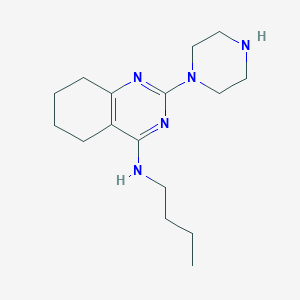
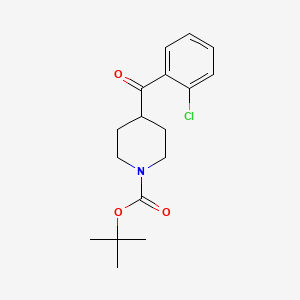



![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
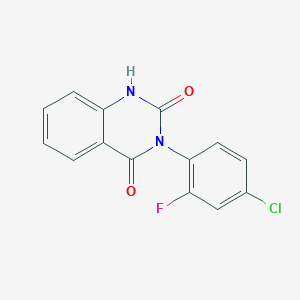

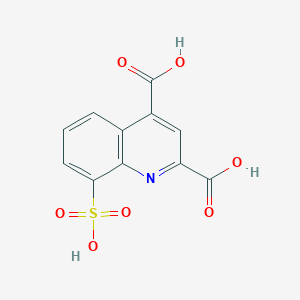
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
